molecular formula C11H8BrF3N2O2 B1408858 ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1704065-84-8

ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No. B1408858
CAS RN: 1704065-84-8
M. Wt: 337.09 g/mol
InChI Key: GDESCOBIEQKLCR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds like 2-Bromo-5-(trifluoromethyl)pyridine has been analyzed . The empirical formula is C6H3BrF3N, and the molecular weight is 225.99 . The SMILES string is FC(F)(F)c1ccc(Br)nc1 .

Scientific Research Applications

  • Chemical Synthesis and Antibacterial Activity : A study by Toja et al. (1986) synthesized a series of compounds related to ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate, demonstrating antibacterial activity in vitro for one compound (Toja et al., 1986).

  • Insecticide Intermediates : Research by Ji Ya-fei (2009) and Lan Zhi-li (2007) involved the synthesis of compounds similar to this compound as key intermediates in the production of new insecticides like chlorantraniliprole (Ji Ya-fei, 2009); (Lan Zhi-li, 2007).

  • Phosphine-Catalyzed Annulation : Zhu et al. (2003) explored the use of compounds structurally similar to this compound in a phosphine-catalyzed annulation process, yielding tetrahydropyridines with potential pharmacological applications (Zhu et al., 2003).

  • Synthesis of Aminopyrroles : A study by Khlebnikov et al. (2018) demonstrated the synthesis of aminopyrroles, using a trifluoromethyl-containing building block similar to the compound , which has relevance in pharmaceutical research (Khlebnikov et al., 2018).

  • Synthesis of Pyrano[4,3-b]pyrans : Wang et al. (2012) conducted research on the synthesis of ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives, which are structurally related and have significance in the development of fluorinated fused heterocyclic compounds (Wang et al., 2012).

  • Density Functional Theory Studies : Vural and Kara (2017) performed spectroscopic, optical, and density functional theory studies on a compound structurally similar to this compound, assessing its potential in biological and pharmaceutical research (Vural & Kara, 2017).

properties

IUPAC Name

ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF3N2O2/c1-2-19-10(18)7-6-3-5(12)4-16-9(6)17-8(7)11(13,14)15/h3-4H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDESCOBIEQKLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C1C=C(C=N2)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 2
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 3
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
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ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 5
ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Reactant of Route 6
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ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

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